S-Benzyl-N-boc-ethanethiolamine chemical structure and analysis
S-Benzyl-N-boc-ethanethiolamine chemical structure and analysis
An In-depth Technical Guide to S-Benzyl-N-boc-ethanethiolamine: Synthesis, Structure, and Analysis
Introduction
S-Benzyl-N-boc-ethanethiolamine is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry, bioconjugation, and materials science. Its structure incorporates a protected amine (N-Boc) and a protected thiol (S-Benzyl), making it a valuable building block for the synthesis of more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a wide range of conditions and can be readily removed under acidic conditions, while the benzyl group provides robust protection for the sulfur atom.[1] This strategic protection scheme allows for selective chemical modifications at other sites of a larger molecule.
The ethanethiolamine backbone is a key structural motif in various biologically active compounds. For instance, cysteamine, the parent molecule, is used to treat nephropathic cystinosis and has antioxidant properties.[] By modifying this backbone with protecting groups, researchers can utilize S-Benzyl-N-boc-ethanethiolamine as a linker or spacer in the development of targeted drug delivery systems, peptide-based therapeutics, and probes for studying biological processes.[3][4] This guide provides a comprehensive overview of the chemical structure, a reliable synthetic route, and detailed analytical procedures for the characterization of S-Benzyl-N-boc-ethanethiolamine.
Chemical Structure and Properties
S-Benzyl-N-boc-ethanethiolamine possesses a unique combination of functional groups that dictate its chemical reactivity and physical properties. The core structure consists of a two-carbon chain with a sulfur atom at one end and a nitrogen atom at the other.
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S-Benzyl Group: The thiol group of the ethanethiolamine is protected by a benzyl group (-CH₂C₆H₅). This thioether linkage is generally stable to a variety of reaction conditions, yet can be cleaved if necessary, for example, through reduction with sodium in liquid ammonia.
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N-Boc Group: The amino group is protected by a tert-butyloxycarbonyl (Boc) group (-C(O)O(CH₃)₃). The Boc group is a widely used protecting group in organic synthesis due to its ease of introduction and its selective removal under acidic conditions.[1] This allows for the deprotection of the amine without affecting the S-benzyl group.
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Aliphatic Backbone: The ethylene (-CH₂CH₂-) linker provides flexibility to the molecule.
The interplay of these groups makes S-Benzyl-N-boc-ethanethiolamine a versatile intermediate for further chemical elaboration.
Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₂₁NO₂S |
| Molecular Weight | 267.39 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid |
| Solubility | Soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and methanol |
Synthesis of S-Benzyl-N-boc-ethanethiolamine
The synthesis of S-Benzyl-N-boc-ethanethiolamine can be efficiently achieved in a two-step process starting from cysteamine hydrochloride. The first step involves the S-benzylation of the thiol group, followed by the N-Boc protection of the primary amine.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of S-Benzylcysteamine
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Dissolution: In a round-bottom flask, dissolve cysteamine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or methanol.
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Basification: Add a base, such as sodium hydroxide or sodium ethoxide (2 equivalents), to the solution to deprotonate both the thiol and the ammonium salt.
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Benzylation: To the resulting solution, add benzyl chloride (1 equivalent) dropwise at room temperature.
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Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain crude S-benzylcysteamine. The product can be further purified by column chromatography if necessary.
Step 2: Synthesis of S-Benzyl-N-boc-ethanethiolamine
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Dissolution: Dissolve the crude S-benzylcysteamine (1 equivalent) in a solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
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Boc-Protection: To this solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base like triethylamine (1.2 equivalents) or sodium bicarbonate if using an aqueous solvent system.
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Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
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Work-up: If using an organic solvent, wash the reaction mixture with a weak acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and then brine. If using an aqueous system, extract the product with an organic solvent.
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Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting crude S-Benzyl-N-boc-ethanethiolamine can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Caption: Synthetic workflow for S-Benzyl-N-boc-ethanethiolamine.
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized S-Benzyl-N-boc-ethanethiolamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR)
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Aromatic Protons: A multiplet in the range of 7.20-7.40 ppm corresponding to the five protons of the benzyl group.
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N-H Proton: A broad singlet around 5.0-5.5 ppm, which is exchangeable with D₂O.
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Benzyl CH₂: A singlet at approximately 3.7 ppm.
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CH₂-S: A triplet around 2.6 ppm.
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CH₂-N: A quartet (or triplet of triplets) around 3.3 ppm.
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Boc Protons: A sharp singlet at approximately 1.45 ppm, integrating to nine protons.
¹³C NMR (Carbon NMR)
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C=O (Carbamate): A peak around 156 ppm.
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Aromatic Carbons: Several peaks between 127 and 138 ppm.
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Boc Quaternary Carbon: A signal around 80 ppm.
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Boc Methyl Carbons: A peak around 28 ppm.
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CH₂-N: A signal around 40 ppm.
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CH₂-S: A signal around 33 ppm.
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Benzyl CH₂: A signal around 36 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
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N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.
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C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
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C=O Stretch (Carbamate): A strong, sharp absorption band around 1680-1700 cm⁻¹.
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C-S Stretch: A weak absorption in the fingerprint region, typically around 600-800 cm⁻¹.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): The expected molecular ion peak for C₁₄H₂₁NO₂S would be at m/z = 267.13.
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Fragmentation: Common fragmentation patterns for Boc-protected amines include the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[6] A significant fragment corresponding to the benzyl group (C₇H₇⁺) at m/z = 91 is also expected.
Summary of Predicted Analytical Data
| Technique | Feature | Predicted Value |
| ¹H NMR | Aromatic Protons | 7.20-7.40 ppm (m, 5H) |
| N-H Proton | 5.0-5.5 ppm (br s, 1H) | |
| Benzyl CH₂ | ~3.7 ppm (s, 2H) | |
| CH₂-N | ~3.3 ppm (q, 2H) | |
| CH₂-S | ~2.6 ppm (t, 2H) | |
| Boc Protons | ~1.45 ppm (s, 9H) | |
| ¹³C NMR | C=O (Carbamate) | ~156 ppm |
| Aromatic Carbons | 127-138 ppm | |
| Boc Quaternary Carbon | ~80 ppm | |
| CH₂-N | ~40 ppm | |
| Benzyl CH₂ | ~36 ppm | |
| CH₂-S | ~33 ppm | |
| Boc Methyl Carbons | ~28 ppm | |
| IR | N-H Stretch | 3300-3400 cm⁻¹ |
| C=O Stretch (Carbamate) | 1680-1700 cm⁻¹ | |
| Mass Spec | [M+H]⁺ | m/z = 268.14 |
Experimental Protocols for Analysis
NMR Sample Preparation:
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Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Transfer the solution to an NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
IR Sample Preparation (ATR):
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Place a small amount of the purified compound directly onto the ATR crystal.
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Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry Sample Preparation (ESI):
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Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
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Acquire the mass spectrum in positive ion mode.
